molecular formula C13H11NO4S B594493 3'-Sulfamoylbiphenyl-3-carboxylic acid CAS No. 1215206-05-5

3'-Sulfamoylbiphenyl-3-carboxylic acid

Cat. No.: B594493
CAS No.: 1215206-05-5
M. Wt: 277.294
InChI Key: ICPJAUWCOLDBCW-UHFFFAOYSA-N
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Description

3’-Sulfamoylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol It is known for its unique structure, which includes a biphenyl core substituted with a sulfamoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 3’-Sulfamoylbiphenyl-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

3’-Sulfamoylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3’-Sulfamoylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3’-Sulfamoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3’-Sulfamoylbiphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:

    3’-Sulfamoylbiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.

    3’-Aminobiphenyl-3-carboxylic acid: Contains an amino group instead of a sulfamoyl group, resulting in different chemical properties and biological activities.

    3’-Nitrobiphenyl-3-carboxylic acid:

These comparisons highlight the unique features of 3’-Sulfamoylbiphenyl-3-carboxylic acid, such as its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.

Properties

IUPAC Name

3-(3-sulfamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPJAUWCOLDBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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